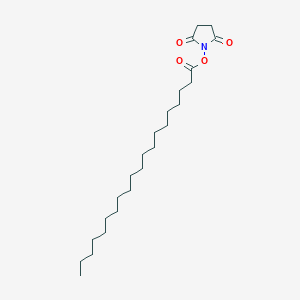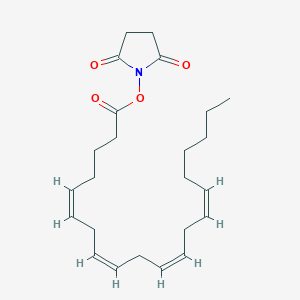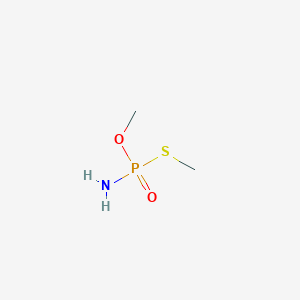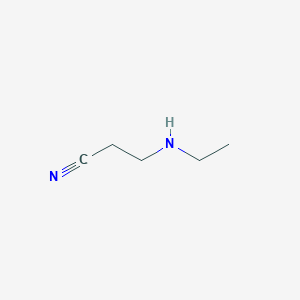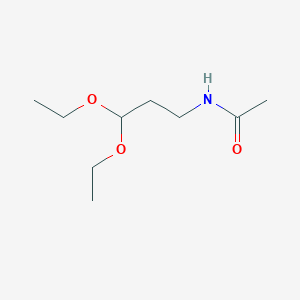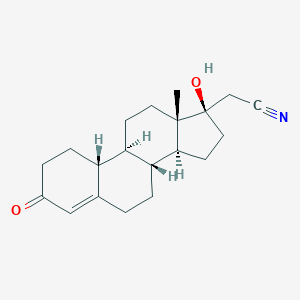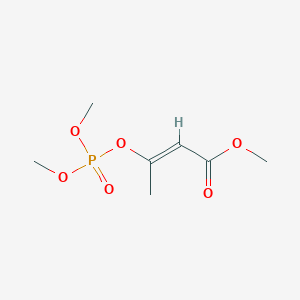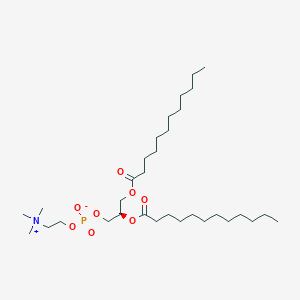
1,2-Dilauroyl-sn-glycero-3-phosphocholine
Overview
Description
1,2-Dilauroyl-sn-glycero-3-phosphocholine, commonly referred to as DLPC, is a phospholipid that belongs to the class of glycerophosphocholines. It is composed of a glycerol backbone, two lauric acid (dodecanoic acid) chains, and a phosphocholine head group. DLPC is known for its role in forming lipid bilayers and is widely used in biochemical and biophysical research.
Mechanism of Action
Target of Action
DLPC, also known as 1,2-Dilauroyl-sn-glycero-3-phosphocholine, is primarily an agonist ligand for the Liver Receptor Homolog-1 (LRH-1) . LRH-1 is a nuclear receptor that plays a crucial role in regulating gene expression involved in cholesterol and bile acid metabolism, as well as in reproductive processes .
Mode of Action
As an LRH-1 agonist, DLPC binds to the LRH-1 receptor, activating it . This activation leads to changes in the transcription of genes regulated by LRH-1, thereby influencing various metabolic processes .
Biochemical Pathways
The activation of LRH-1 by DLPC impacts several biochemical pathways. One of the key pathways influenced is the phosphatidylcholine pathway, which plays a significant role in lipid metabolism . The activation of LRH-1 can lead to enhanced insulin sensitivity and lipolysis, which are crucial for managing obesity .
Pharmacokinetics
Dlpc is a phospholipid and is commonly used in the generation of micelles and liposomes , which are known to enhance the bioavailability of drugs.
Result of Action
The activation of LRH-1 by DLPC can lead to enhanced insulin sensitivity and increased lipolysis in adipose tissue . This can potentially help in managing conditions like obesity and type 2 diabetes .
Action Environment
The action of DLPC can be influenced by various environmental factors. For instance, the formation of micelles and liposomes, which enhances the bioavailability of DLPC, can be affected by factors such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
DLPC plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, DLPC is an LRH-1 agonist ligand . The nature of these interactions is often determined by the specific biochemical context in which they occur.
Cellular Effects
DLPC has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, DLPC treatment can increase insulin sensitivity in muscle cells treated with palmitate ester .
Molecular Mechanism
At the molecular level, DLPC exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, DLPC can increase the expression level of peroxisome proliferator-activated receptor alpha (PPARα) in C2C12 myocytes .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of DLPC can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of DLPC can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
DLPC is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
DLPC is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of DLPC and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
DLPC can be synthesized through the esterification of glycerol with lauric acid, followed by the phosphorylation of the resulting diglyceride with phosphocholine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The process can be summarized as follows:
Esterification: Glycerol reacts with lauric acid in the presence of a catalyst such as sulfuric acid to form 1,2-dilauroyl-sn-glycerol.
Phosphorylation: The diglyceride is then phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine to yield DLPC.
Industrial Production Methods
Industrial production of DLPC involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product, ensuring it meets the required standards for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
DLPC undergoes various chemical reactions, including:
Oxidation: DLPC can undergo oxidation, particularly at the unsaturated fatty acid chains, leading to the formation of peroxides and other oxidative products.
Hydrolysis: The ester bonds in DLPC can be hydrolyzed by enzymes such as phospholipases, resulting in the release of lauric acid and glycerophosphocholine.
Substitution: DLPC can participate in substitution reactions where the phosphocholine head group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Hydrolysis: Enzymes like phospholipase A2 under physiological conditions.
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products
Oxidation: Peroxides and aldehydes.
Hydrolysis: Lauric acid and glycerophosphocholine.
Substitution: Modified phospholipids with different head groups
Scientific Research Applications
DLPC has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of phospholipids.
Biology: Studied for its role in cell membrane structure and function. It is also used in the preparation of liposomes for drug delivery.
Medicine: Investigated for its potential in treating conditions like fat embolism and lowering cholesterol and triglyceride levels.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its biocompatibility and surfactant properties
Comparison with Similar Compounds
DLPC is often compared with other phosphatidylcholines such as:
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Similar in structure but with myristic acid chains instead of lauric acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Contains palmitic acid chains and has a higher melting temperature.
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): Composed of stearic acid chains and is more stable at higher temperatures.
DLPC is unique due to its shorter lauric acid chains, which result in a lower melting temperature and different biophysical properties compared to its longer-chain counterparts .
Properties
IUPAC Name |
[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVSSZAOYLHEE-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904060 | |
| Record name | Dilauroyl phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18194-25-7 | |
| Record name | 1,2-Dilauroyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-alpha-Dilauroyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilauroyl phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



